Isopropyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester
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Overview
Description
Isopropyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester is a chemical compound that belongs to the class of esters. Esters are widely recognized for their pleasant odors and are commonly found in natural products such as fruits and flowers. This particular compound is notable for its unique structure, which includes an isopropyl group, a pyrrolidine ring, and a benzyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isopropyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester typically involves the esterification of the corresponding carboxylic acid with an alcohol. The reaction is usually catalyzed by a mineral acid such as sulfuric acid. The general reaction can be represented as follows:
Carboxylic Acid+Alcohol→Ester+Water
Industrial Production Methods: In an industrial setting, the production of this ester may involve the use of acid chlorides and alcohols in the presence of a base. This method is advantageous due to its high yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions: Isopropyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Reduction: The ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, dry ether.
Substitution: Various nucleophiles, appropriate solvents.
Major Products:
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Substitution: Substituted esters or other derivatives.
Scientific Research Applications
Isopropyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of isopropyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with various enzymes and receptors. The pyrrolidine ring and benzyl group contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Isopropyl benzoate: Shares the isopropyl and ester groups but lacks the pyrrolidine ring.
Benzyl acetate: Contains the benzyl ester moiety but differs in the alcohol component.
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different ester groups.
Uniqueness: Isopropyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester is unique due to its combination of an isopropyl group, a pyrrolidine ring, and a benzyl ester moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other esters and pyrrolidine derivatives.
Properties
IUPAC Name |
benzyl N-propan-2-yl-N-[(3S)-pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-12(2)17(14-8-9-16-10-14)15(18)19-11-13-6-4-3-5-7-13/h3-7,12,14,16H,8-11H2,1-2H3/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSKSUYKGAKTHZ-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCNC1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N([C@H]1CCNC1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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